N-(4-fluorophenyl)-6-oxo-1-[2-oxo-2-(phenylamino)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
N-(4-FLUOROPHENYL)-6-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylcarbamoyl group, and a tetrahydropyridazine ring. Its unique chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-6-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multiple steps. One common method involves the reaction of 4-fluoroaniline with a suitable carbonyl compound to form an intermediate, which is then further reacted with a carbamoyl chloride derivative under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-6-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(4-FLUOROPHENYL)-6-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-6-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide
- 4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
N-(4-FLUOROPHENYL)-6-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE stands out due to its tetrahydropyridazine ring, which provides unique steric and electronic properties. This makes it more versatile in forming interactions with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C19H17FN4O3 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(2-anilino-2-oxoethyl)-N-(4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C19H17FN4O3/c20-13-6-8-15(9-7-13)22-19(27)16-10-11-18(26)24(23-16)12-17(25)21-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,25)(H,22,27) |
InChI Key |
JZABBAJITNFBRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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